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molecular formula C16H18FN3O3 B8710121 6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B8710121
M. Wt: 319.33 g/mol
InChI Key: GLVFCTZZBQJACP-UHFFFAOYSA-N
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Patent
US04292317

Procedure details

2.55 g (0.01 mol) of 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, 4.5 cm3 of 1-methylpiperazine (0.011 mol) and 32 cm3 of DMSO were heated at 110° C. for 4 hours. After cooling, the mixture was taken up in 150 cm3 of water. The crystalline precipitate was filtered off, washed and recrystallised from 100 cm3 of methylcellosolve. 1.3 g of 6-fluoro-1-methyl-7-(4-methylpiperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, m.p. 304° C. (decomposition), were obtained.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:16])[C:7]([C:13]([OH:15])=[O:14])=[CH:8][N:9]2[CH3:12])=[CH:4][C:3]=1[F:17].[CH3:18][N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1.CS(C)=O>O>[F:17][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:2]=1[N:22]1[CH2:23][CH2:24][N:19]([CH3:18])[CH2:20][CH2:21]1)[N:9]([CH3:12])[CH:8]=[C:7]([C:13]([OH:15])=[O:14])[C:6]2=[O:16]

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
ClC1=C(C=C2C(C(=CN(C2=C1)C)C(=O)O)=O)F
Name
Quantity
4.5 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
32 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate was filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
recrystallised from 100 cm3 of methylcellosolve

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C(=CN(C2=CC1N1CCN(CC1)C)C)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 40.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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